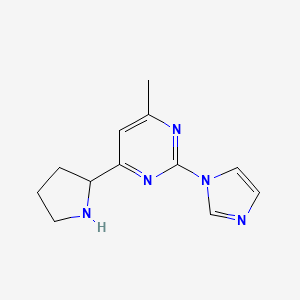
2-(1H-imidazol-1-yl)-4-methyl-6-(2-pyrrolidinyl)Pyrimidine
Cat. No. B8769165
M. Wt: 229.28 g/mol
InChI Key: HYCHFVUWHCJNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07825256B2
Procedure details


10% Pd/C (12 mg) was added to a solution of 2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid benzyl ester (112 mg, 0.308 mmol) and ethanol (3 mL) at rt. The reaction was vacuum purged with N2 then stirred under a balloon of H2 for 4 h. The reaction mixture was filtered through celite and concentrated. Column chromatography (10 g, DCM to 20% MeOH/DCM) afforded 63 mg (89%) of 2-imidazol-1-yl-4-methyl-6-pyrrolidin-2-yl-pyrimidine. [M+H]+ 230.16; 1H-NMR (400 MHz, CD3OD) δ 8.74 (s, 1H), 8.05 (s, 1H), 7.31 (s, 1H), 7.14 (s, 1H), 4.95 (s, 2H), 4.25 (t, 1H), 3.25 (m, 1H), 3.05 (m, 1H), 2.59 (s, 3H), 2.35 (m, 1H), 1.90 (m, 2H); 13C-NMR (100 MHz, CD3OD) δ 173.4, 170.4, 153.9, 136.0, 128.9, 116.8, 116.0, 62.1, 46.5, 32.7, 25.3, 22.7.
Name
2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid benzyl ester
Quantity
112 mg
Type
reactant
Reaction Step One



Yield
89%
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[CH:21]=[C:20]([CH3:22])[N:19]=[C:18]([N:23]2[CH:27]=[CH:26][N:25]=[CH:24]2)[N:17]=1)=O)C1C=CC=CC=1>[Pd].C(O)C>[N:23]1([C:18]2[N:19]=[C:20]([CH3:22])[CH:21]=[C:16]([CH:12]3[CH2:13][CH2:14][CH2:15][NH:11]3)[N:17]=2)[CH:27]=[CH:26][N:25]=[CH:24]1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred under a balloon of H2 for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite and
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1=NC(=CC(=N1)C)C1NCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
